REACTION_CXSMILES
|
[C:1]([C:4]1(C(OC)=O)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Br>>[C:1]([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1(CCOCC1)C(=O)OC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask made of glass
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, when the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |